5,7-Dichloroquinoline-2,3-dicarboxylic acid
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Overview
Description
5,7-Dichloroquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C11H5Cl2NO4 and a molecular weight of 286.07 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinoline-2,3-dicarboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method includes the reaction of 5,7-dichloroquinoline with carbon dioxide under high pressure and temperature conditions . The reaction is usually catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of quinoline derivatives in the presence of a suitable catalyst, followed by carboxylation using carbon dioxide. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
5,7-Dichloroquinoline-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
5,7-Dichloroquinoline: Lacks the carboxylic acid groups, resulting in different reactivity and applications.
Uniqueness
5,7-Dichloroquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activities.
Properties
CAS No. |
948293-77-4 |
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Molecular Formula |
C11H5Cl2NO4 |
Molecular Weight |
286.06 g/mol |
IUPAC Name |
5,7-dichloroquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H5Cl2NO4/c12-4-1-7(13)5-3-6(10(15)16)9(11(17)18)14-8(5)2-4/h1-3H,(H,15,16)(H,17,18) |
InChI Key |
FFAKSWGJCUWXBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CC(=C(N=C21)C(=O)O)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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